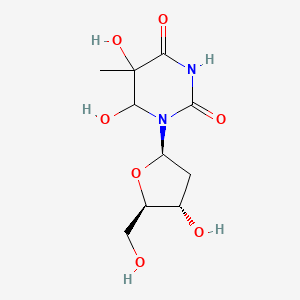![molecular formula C16H19N3O4 B1228689 N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide](/img/structure/B1228689.png)
N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide is a C-nitro compound.
Scientific Research Applications
1. Organocatalysis in Alcohol Oxidation
N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide is structurally related to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl radical used as an organocatalyst. ABNO is particularly effective in catalyzing the oxidation of alcohols to their corresponding carbonyl compounds, showing higher activity compared to TEMPO (2,2,6,6-tetramethyl-1-piperidine N-oxyl) in this regard (Shibuya, Tomizawa, Sasano, & Iwabuchi, 2009).
2. Novel Synthesis Methods
The compound is also structurally similar to bicyclic nitroxyl derivatives, which have been synthesized efficiently through various methods. These methods include a five-component cascade reaction leading to the formation of N-fused heterocyclic compounds like N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives (Hosseini & Bayat, 2019).
3. Catalytic Applications in Oxidation Reactions
Compounds similar to N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide, such as 3-oxo-9-azabicyclo[3.3.1]nonane-N-oxyl, have been used as efficient catalysts for the aerobic oxidation of alcohols under metal-free conditions. This catalytic process is notable for its high efficiency and environmental friendliness (Karimi, Farhangi, Vali, & Vahdati, 2014).
properties
Product Name |
N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide |
|---|---|
Molecular Formula |
C16H19N3O4 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide |
InChI |
InChI=1S/C16H19N3O4/c20-15-10-2-1-3-11(15)9-12(8-10)16(21)18-17-13-4-6-14(7-5-13)19(22)23/h4-7,10-12,17H,1-3,8-9H2,(H,18,21) |
InChI Key |
QQICBDDTOCDQPL-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Azido-4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1228616.png)



![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)
![2-[6-Amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester](/img/structure/B1228625.png)
![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)
![2-[(4-Oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228628.png)